((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(thiophen-3-yl)methanone
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Description
((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(thiophen-3-yl)methanone is a useful research compound. Its molecular formula is C14H13N3OS and its molecular weight is 271.34. The purity is usually 95%.
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Biological Activity
The compound ((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(thiophen-3-yl)methanone is a heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a tetrahydro-pyrimidine core fused with a thiophene moiety. The stereochemistry at the 5R and 8S positions is crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities including:
- Anticancer Activity : Some derivatives have shown promising results in inhibiting cancer cell proliferation.
- Antimicrobial Properties : The presence of thiophene rings often correlates with enhanced antimicrobial activity against various pathogens.
- Anti-inflammatory Effects : Certain analogs have demonstrated the ability to reduce inflammation in vitro and in vivo.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Interference with Cellular Signaling : The compound may disrupt key signaling pathways involved in cell growth and survival.
- DNA Interaction : Similar compounds have been shown to bind DNA, potentially leading to apoptosis in cancer cells.
- Enzyme Inhibition : The thiophene component may enhance the inhibition of specific enzymes critical for microbial survival.
Case Studies
Several studies have explored the biological activity of related compounds:
-
Anticancer Studies :
- A study by Braga et al. (2022) demonstrated that a structurally similar pyrimidine derivative significantly inhibited the growth of various cancer cell lines through apoptosis induction.
Compound IC50 (µM) Cell Line Pyrimidine Derivative A 12.5 MCF-7 Pyrimidine Derivative B 15.3 HeLa -
Antimicrobial Activity :
- Research by Kathrotiya & Patel (2012) indicated that thiophene-containing compounds exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria.
Compound Zone of Inhibition (mm) Bacteria Compound X 20 Staphylococcus aureus Compound Y 18 Escherichia coli -
Anti-inflammatory Effects :
- A study highlighted that certain derivatives reduced inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases (Cai et al., 2009).
Properties
IUPAC Name |
thiophen-3-yl(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c18-14(9-3-4-19-7-9)17-10-1-2-13(17)11-6-15-8-16-12(11)5-10/h3-4,6-8,10,13H,1-2,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDAPYSYXGYEFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CSC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.